molecular formula C9H6Cl2N2 B1370469 2,4-Dichloro-7-methylquinazoline CAS No. 25171-19-1

2,4-Dichloro-7-methylquinazoline

Cat. No. B1370469
CAS RN: 25171-19-1
M. Wt: 213.06 g/mol
InChI Key: BMIRNBNLOBXVPJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methylquinazoline (CAS# 25171-19-1) is a useful research chemical . It has a molecular weight of 213.06 and a molecular formula of C9H6Cl2N2 .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-7-methylquinazoline is represented by the formula C9H6Cl2N2 .


Physical And Chemical Properties Analysis

2,4-Dichloro-7-methylquinazoline has a molecular weight of 213.07 . It is a solid at room temperature . The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 317.9±42.0 °C at 760 mmHg .

Scientific Research Applications

Corrosion Inhibition

2,4-Dichloro-7-methylquinazoline has been studied for its role in corrosion inhibition. For instance, benzoxazines, which include similar quinazoline derivatives, were evaluated for their corrosion inhibition properties on mild steel in hydrochloric acid solutions. These studies highlighted the importance of nitrogen content in the inhibitor and its concentration, demonstrating significant inhibition efficiency (Kadhim et al., 2017).

Anticancer Properties

Research on quinazoline derivatives has revealed their potential as anticancer agents. For example, a study discovered that N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a related compound, was a potent apoptosis inducer and showed high efficacy in human breast and other cancer models, indicating the significance of quinazolines in cancer therapy (Sirisoma et al., 2009).

Synthesis Methods

The synthesis of 2,4-dichloroquinazolines, including 2,4-dichloro-7-methylquinazoline, has been explored for its applications in chemical synthesis. A study detailed the synthesis of these compounds from 2-ethynylanilines and anthranilonitriles, demonstrating their utility in creating complex chemical structures (Lee et al., 2006).

Antimycobacterial Activity

Quinazoline derivatives have been synthesized and tested for their antimycobacterial activities. Certain 6-chloro substituted compounds showed promising activity against Mycobacterium avium and M. kansasii, indicating the potential of 2,4-dichloro-7-methylquinazoline in this domain (Kubicová et al., 2003).

Tubulin-Binding and Tumor-Vascular Disrupting Properties

A study on 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, closely related to 2,4-dichloro-7-methylquinazoline, demonstrated its ability to inhibit tumor cell proliferation and disrupt tumor vasculature, positioning it as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Quinazoline derivatives, such as 2,4-Dichloro-7-methylquinazoline, have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . This information could help medicinal chemistry researchers to design and synthesize new derivatives or analogues to treat various diseases .

properties

IUPAC Name

2,4-dichloro-7-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIRNBNLOBXVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620488
Record name 2,4-Dichloro-7-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-7-methylquinazoline

CAS RN

25171-19-1
Record name 2,4-Dichloro-7-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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